(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
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Overview
Description
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate and its analogs have been the focus of various synthetic and structural studies. Notably, compounds like benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates have been synthesized using L-aspartic acid, showcasing the versatility of these compounds in synthetic chemistry. The preparation involved multi-step processes, including parallel solution phase synthesis, highlighting the compound's utility in complex organic syntheses (Pirc et al., 2003).
Heterocyclic Compound Synthesis and Biological Activity
The compound's derivatives, specifically 1,3-oxazinan-2-one analogs, are significant due to their substantial biological activities. The synthesis of these analogs from homoallylic carbamates, involving a three-component reaction and subsequent steps like Sharpless dihydroxylation, underlines the compound's potential in creating biologically active molecules (Borah & Phukan, 2013).
Application in Mass Spectrometry and Chemical Analysis
The compound and its related benzyl carbamate derivatives have been used in Mannich-type condensation for synthesizing phosphonic derivatives, essential in mass spectrometry and chemical analysis. The synthesis process and the subsequent mass spectrometric analysis demonstrate the compound's application in detailed chemical analysis and characterization (Cai et al., 2007).
Crystallography and Molecular Interaction Studies
The detailed crystallographic analysis of carbamate derivatives has provided insights into the nature of molecular interactions, such as hydrogen bonds, and their role in forming three-dimensional architectures. This research is crucial in understanding the molecular structures and potential applications of these compounds in various fields, including material sciences and pharmaceuticals (Das et al., 2016).
Mechanism of Action
N-Cbz-L-homoserine lactone, also known as (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, Cbz-L-Homoserine lactone, or benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate, is an organic synthetic compound with significant applications in biological research .
Target of Action
It is known to be used in the synthesis of other organic compounds, particularly nitrogen-containing heterocyclic compounds .
Mode of Action
It is primarily used as an intermediate in the synthesis of other organic compounds .
Biochemical Pathways
It is primarily used as a synthetic intermediate, and its role in biochemical pathways would largely depend on the specific compounds it is used to synthesize .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .
Result of Action
As a synthetic intermediate, its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
As a synthetic intermediate, these factors would likely depend on the specific compounds it is used to synthesize and the conditions under which these syntheses occur .
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.